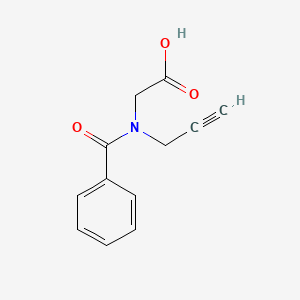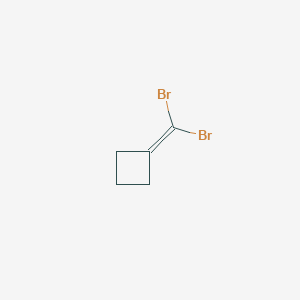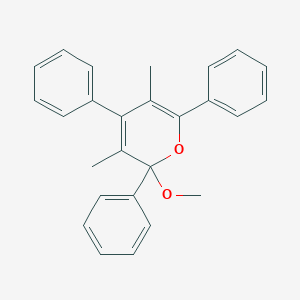
6-Oxocyclohepta-1,3-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxocyclohepta-1,3-diene-1-carboxylic acid is a chemical compound with a unique structure characterized by a seven-membered ring containing both a ketone and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxocyclohepta-1,3-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can then be oxidized to introduce the ketone and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to facilitate the efficient synthesis of the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxocyclohepta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6-Oxocyclohepta-1,3-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials
Mecanismo De Acción
The mechanism by which 6-Oxocyclohepta-1,3-diene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene-1-carboxylic acid: Similar in structure but lacks the ketone group.
Cycloheptanone: Contains a seven-membered ring with a ketone but lacks the carboxylic acid group.
Cycloheptene: A simpler structure with a seven-membered ring and a double bond
Uniqueness
6-Oxocyclohepta-1,3-diene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a seven-membered ring.
Propiedades
| 83962-25-8 | |
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
6-oxocyclohepta-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-7-4-2-1-3-6(5-7)8(10)11/h1-3H,4-5H2,(H,10,11) |
Clave InChI |
ZKGYFBKAZIACTP-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C(CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)


![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
